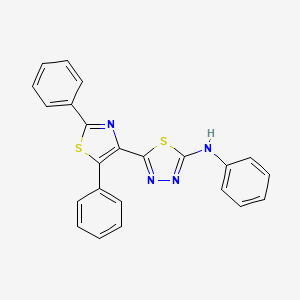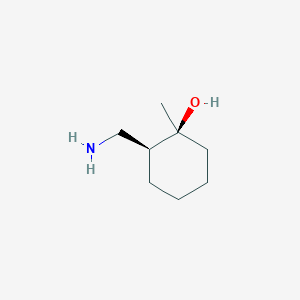
cis-2-Aminomethyl-1-methyl-cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Aminomethyl-1-methyl-cyclohexanol: is an organic compound with the molecular formula C8H17NO It is a cyclohexanol derivative where the amino and methyl groups are positioned in a cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method involves the reduction of 2-methylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonium chloride (NH4Cl). The reaction typically occurs in an alcohol solvent like methanol at room temperature.
Aminomethylation: Another route involves the aminomethylation of 1-methylcyclohexanol using formaldehyde and an amine source under acidic conditions. This reaction can be catalyzed by acids such as hydrochloric acid (HCl).
Industrial Production Methods: Industrial production methods for cis-2-Aminomethyl-1-methyl-cyclohexanol often involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-2-Aminomethyl-1-methyl-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other strong acids in an organic solvent.
Major Products:
Oxidation: 2-Methylcyclohexanone or 2-Methylcyclohexanal.
Reduction: More saturated cyclohexanol derivatives.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
cis-2-Aminomethyl-1-methyl-cyclohexanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-2-Aminomethyl-1-methyl-cyclohexanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexanol moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
cis-2-Aminomethyl-cyclohexanol: Similar structure but lacks the methyl group.
cis-2-Benzylamino-cyclohexanol: Contains a benzyl group instead of a methyl group.
cis-4-Amino-cyclohexanol: Amino group positioned at the 4th carbon instead of the 2nd.
Uniqueness: cis-2-Aminomethyl-1-methyl-cyclohexanol is unique due to the presence of both the amino and methyl groups in a cis configuration, which can influence its reactivity and interaction with biological targets. The specific positioning of these groups can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(1S,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(10)5-3-2-4-7(8)6-9/h7,10H,2-6,9H2,1H3/t7-,8-/m0/s1 |
Clé InChI |
WZVYVHUIYKLCBC-YUMQZZPRSA-N |
SMILES isomérique |
C[C@@]1(CCCC[C@H]1CN)O |
SMILES canonique |
CC1(CCCCC1CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
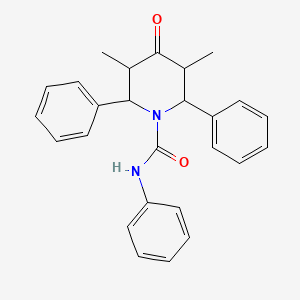
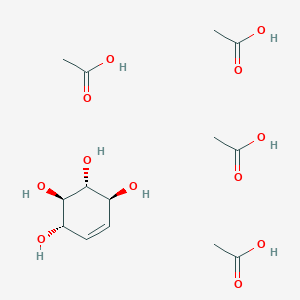

![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
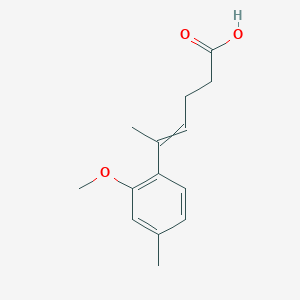
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)

![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)

